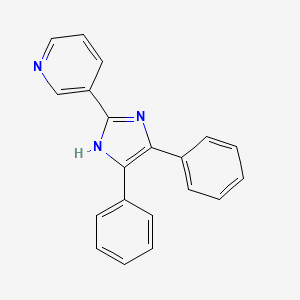

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

Descripción general

Descripción

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is a useful research compound. Its molecular formula is C20H15N3 and its molecular weight is 297.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 297.126597491 g/mol and the complexity rating of the compound is 360. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Polymerization Catalysts

Research has demonstrated the use of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives in nickel(II) complexes as catalysts for the polymerization of norbornene. These complexes exhibit different geometrical structures and are characterized by elemental and spectroscopic analyses. Their catalytic performance is influenced by factors like concentration, temperature, and ligand environments (Eseola et al., 2010).

2. Two-Photon Absorption Chromophores

A heterocycle-based two-photon absorption chromophore using this compound (DIYSP) has been synthesized. It exhibits significant two-photon absorption and fluorescence properties, useful in microstructure fabrication under femtosecond laser irradiation (Yan et al., 2007).

3. Antimicrobial Agents

Compounds derived from this compound have been studied for their antimicrobial activities. They show effectiveness against a range of bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents (Mallemula et al., 2015).

4. Organic Semiconductor Devices

Studies on optoelectronic and charge transfer properties of compounds containing this compound have shown their potential in organic semiconductor devices. They exhibit various beneficial properties like small hole reorganization energies and greater transfer integrals, which are crucial for efficient device performance (Irfan et al., 2019).

5. Light-Emitting Electrochemical Cells

Cationic Ir(III) complexes with this compound derivatives exhibit blue-green luminescence and are promising for use in light-emitting electrochemical cells (LECs). Theoretical studies have helped understand the influence of different ligands on emission energies and quantum yields, vital for developing efficient LECs (Qu et al., 2014).

6. Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, related to the target compound, have shown effectiveness as inhibitors against mild steel corrosion. Their performance was analyzed through various methods including electrochemical and surface analysis, indicating their potential in corrosion protection applications (Saady et al., 2021).

7. Soluble and Thermally Stable Polyimides

A study synthesized a novel diamine monomer containing a this compound group, which was then used to create polyimides. These polyimides demonstrated excellent solubility in polar solvents and high thermal stability, suggesting their utility in advanced material applications (Ghaemy & Alizadeh, 2009).

Mecanismo De Acción

Target of Action

Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives interact with their targets and cause changes that lead to their biological effects . For instance, some imidazole derivatives have been found to show remarkable binding affinity at the active site of certain receptors .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the performance of imidazole-based sensors .

Propiedades

IUPAC Name |

3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRXHNZMFWUITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-allyl-9-(2-phenoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5574225.png)

![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5574239.png)

![N-({N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B5574246.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5574256.png)

![2-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5574266.png)

![2-[4-(methylsulfanyl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5574284.png)

![7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1',2'-1,2]pyrimidino[4,5-b]thiophen-12-one](/img/structure/B5574289.png)

![3-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5574317.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5574323.png)

![4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one](/img/structure/B5574330.png)

![(2E)-N-[4-(diethylamino)phenyl]-3-phenyl-2-propenamide](/img/structure/B5574338.png)